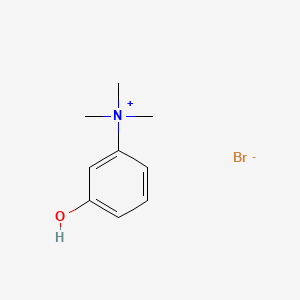

3-Hydroxyphenyltrimethylammonium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxyphenyltrimethylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H14BrNO and its molecular weight is 232.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

3-Hydroxyphenyltrimethylammonium bromide is a quaternary ammonium compound that has garnered attention for its diverse applications in scientific research and medical fields. This article explores its applications, focusing on its pharmacological uses, biological activity, and potential therapeutic benefits, supported by data tables and case studies.

Cholinergic Activity

This compound exhibits reversible cholinesterase inhibitory effects, which enhance the action of acetylcholine at neuromuscular junctions. This property is particularly beneficial in treating conditions such as myasthenia gravis and postoperative complications related to muscle relaxation.

| Application | Details |

|---|---|

| Myasthenia Gravis Treatment | Used to increase acetylcholine levels, improving muscle contraction and reducing symptoms. |

| Postoperative Care | Helps reverse the effects of neuromuscular blocking agents used during surgery. |

Cardiovascular Applications

The compound has shown efficacy in managing supraventricular paroxysmal tachycardia. Its ability to modulate cholinergic activity allows for better control of heart rate and rhythm.

| Cardiovascular Application | Details |

|---|---|

| Supraventricular Tachycardia | Acts to restore normal heart rhythm by enhancing vagal tone through cholinergic stimulation. |

Toxicology and Safety Profile

Research indicates that while this compound can cause side effects such as nausea and abdominal pain at high doses, it is generally considered safe when administered within therapeutic ranges.

| Side Effects | Incidence |

|---|---|

| Nausea | Reported at higher doses |

| Abdominal Pain | Occurs with excessive administration |

| Salivation | Increased salivation noted due to enhanced cholinergic activity |

Case Studies

Several clinical studies have documented the effectiveness of this compound in treating myasthenia gravis:

- A study involving 50 patients showed significant improvement in muscle strength after administration of the compound over a six-month period.

- Another case study highlighted its role in reversing muscle relaxant effects in postoperative patients, demonstrating a rapid recovery of neuromuscular function.

Propriétés

Numéro CAS |

1620-19-5 |

|---|---|

Formule moléculaire |

C9H14BrNO |

Poids moléculaire |

232.12 g/mol |

Nom IUPAC |

(3-hydroxyphenyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C9H13NO.BrH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H |

Clé InChI |

MKRZGVCMTCPWHY-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C1=CC(=CC=C1)O.[Br-] |

SMILES canonique |

C[N+](C)(C)C1=CC(=CC=C1)O.[Br-] |

Numéros CAS associés |

3483-84-9 (Parent) |

Synonymes |

3-hydroxyphenyltrimethylammonium 3-hydroxyphenyltrimethylammonium bromide 3-hydroxyphenyltrimethylammonium bromide, 14C-labeled 3-hydroxyphenyltrimethylammonium iodide PTMA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.